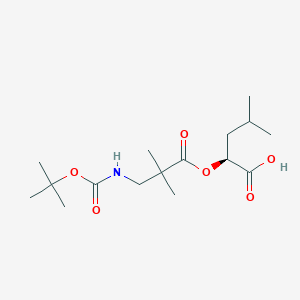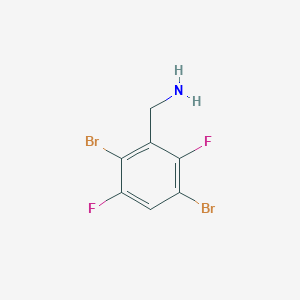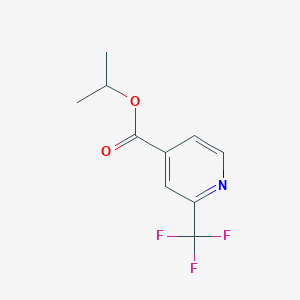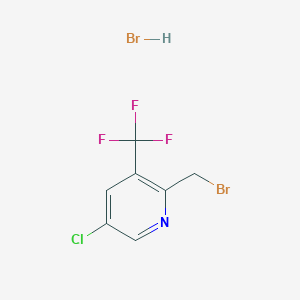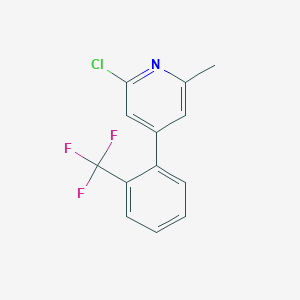
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine is an organic compound with the molecular formula C12H8ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2-chloro-6-methylpyridine with a trifluoromethylating agent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the cross-coupling of the pyridine derivative with a trifluoromethylated phenylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere .
Analyse Des Réactions Chimiques
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of pyridine N-oxide derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, forming biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine can be compared with other trifluoromethylated pyridine derivatives, such as:
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
4-(Trifluoromethyl)pyridine: Lacks the chlorine and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
The unique combination of the trifluoromethyl group and the chlorine atom in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H9ClF3N |
|---|---|
Poids moléculaire |
271.66 g/mol |
Nom IUPAC |
2-chloro-6-methyl-4-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9ClF3N/c1-8-6-9(7-12(14)18-8)10-4-2-3-5-11(10)13(15,16)17/h2-7H,1H3 |
Clé InChI |
SVZVMJAFQAXKBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



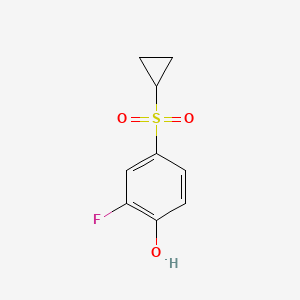
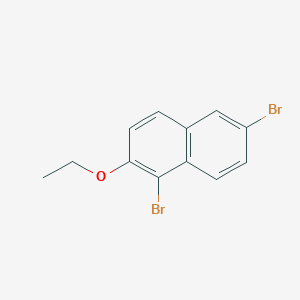
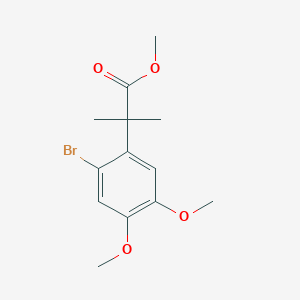
![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
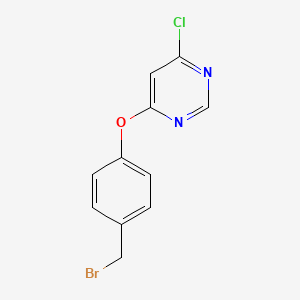
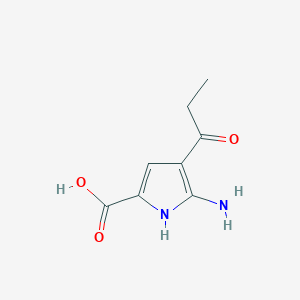
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
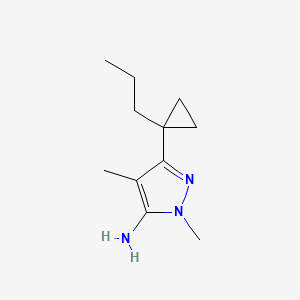
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
